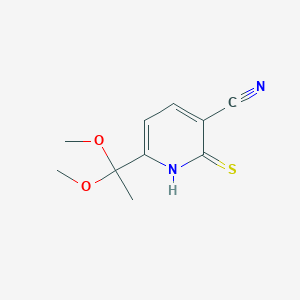

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile” is a chemical compound with a molecular weight of 224.28 . It is a yellow solid at room temperature . The IUPAC name for this compound is 6-(1,1-dimethoxyethyl)-2-sulfanylnicotinonitrile .

Molecular Structure Analysis

The molecular structure of “6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile” is represented by the InChI code: 1S/C10H12N2O2S/c1-10(13-2,14-3)8-5-4-7(6-11)9(15)12-8/h4-5H,1-3H3,(H,12,15) .Physical And Chemical Properties Analysis

“6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile” is a yellow solid at room temperature .Scientific Research Applications

Synthetic Utility in Organic Chemistry

A study by Abd El-Fatah et al. (2017) explored the synthetic utility of 2-mercaptonicotinonitriles as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies confirmed the S-alkylation, showcasing the potential of these compounds in synthesizing complex organic structures (Abd El-Fatah et al., 2017).

Application in Multicomponent Reactions

The work of Kreye et al. (2007) highlights the application of isonitrile compounds in Ugi, Passerini, and Ugi-Smiles reactions, demonstrating how these compounds can act as neutral, nucleophilic COOH equivalents in the synthesis of highly activated indolyl amides and various carboxylic acid derivatives. This illustrates the versatility of such compounds in multicomponent reactions (Kreye et al., 2007).

Role in Generating Structurally Diverse Libraries

Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, as a starting material in various alkylation and ring closure reactions. This approach generated a structurally diverse library of compounds, underlining the potential of related compounds in facilitating the synthesis of a wide array of chemical entities (Roman, 2013).

Complexation Studies for Metal Ions

Williams et al. (2009) discussed the complexation of mercury(I) and mercury(II) by 18-crown-6, detailing the synthesis of mercuric nitrite complex. Such studies provide insights into the interactions between specific chemical compounds and metal ions, which have implications in various fields including materials science and catalysis (Williams et al., 2009).

Safety and Hazards

properties

IUPAC Name |

6-(1,1-dimethoxyethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-10(13-2,14-3)8-5-4-7(6-11)9(15)12-8/h4-5H,1-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPUNPMKCZCECI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C(=S)N1)C#N)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372582 |

Source

|

| Record name | 6-(1,1-Dimethoxyethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile | |

CAS RN |

175277-41-5 |

Source

|

| Record name | 6-(1,1-Dimethoxyethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)

![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)